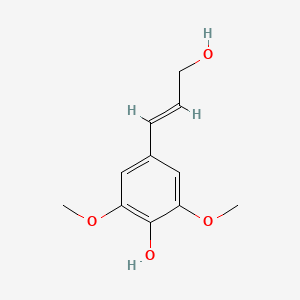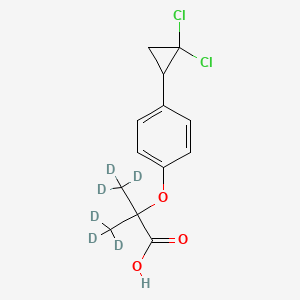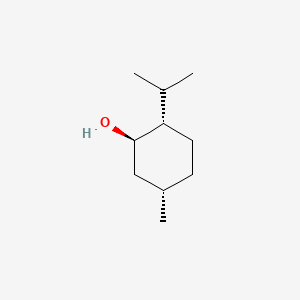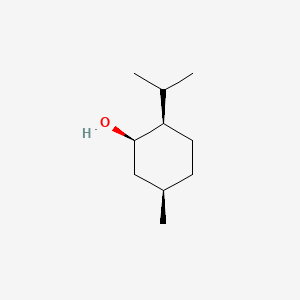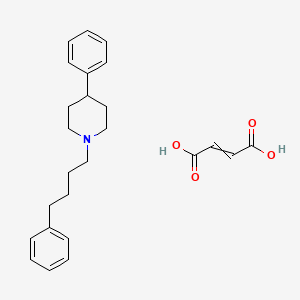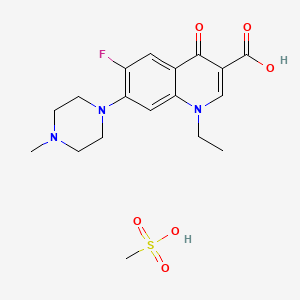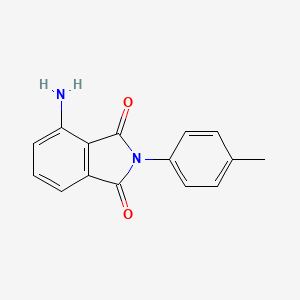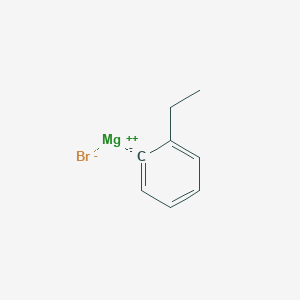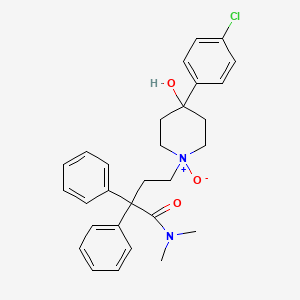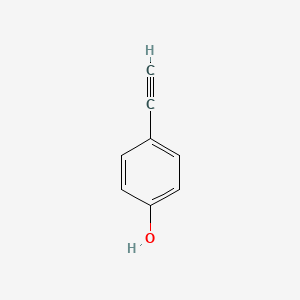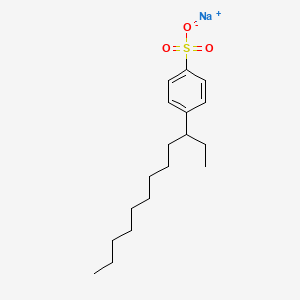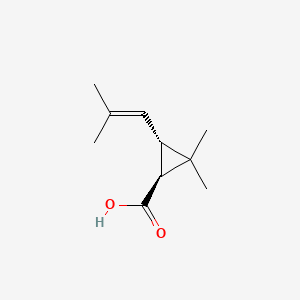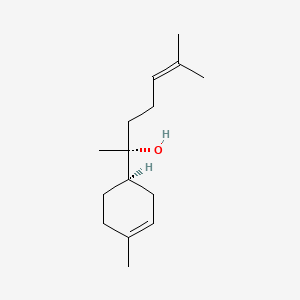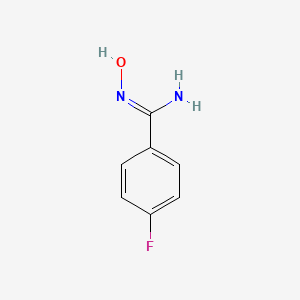
4-Fluorobenzamidoxime
Overview
Description
4-Fluorobenzamidoxime is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is a derivative of benzamidoxime, characterized by the presence of a fluorine atom at the para position of the benzene ring. This compound is primarily used as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzamidoxime can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzonitrile.
Reduction: Reduction of this compound can yield 4-fluorobenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzonitrile
Reduction: 4-Fluorobenzylamine
Substitution: Various substituted benzamidoximes depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzamidoxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving the formation of stable complexes with the target enzymes, leading to altered biochemical processes .
Comparison with Similar Compounds
- 4-Fluorobenzonitrile
- 4-Fluorobenzylamine
- 4-Fluorobenzamide
- 4-Fluorophenylhydroxylamine
Comparison: 4-Fluorobenzamidoxime is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to 4-fluorobenzonitrile, it has an additional hydroxylamine group, making it more versatile in chemical reactions. Its fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
22179-78-8 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
OSUPWUQRPLIJKX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)F |
SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
